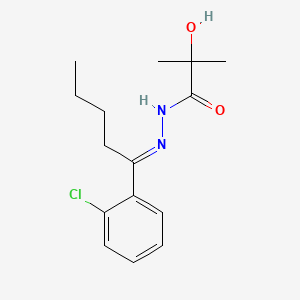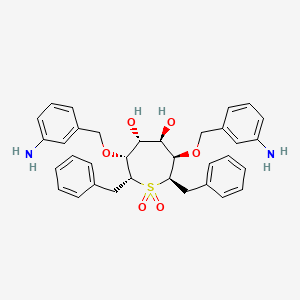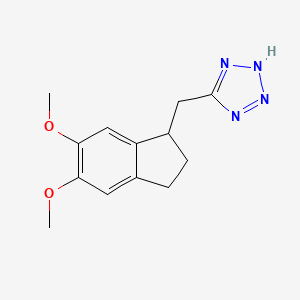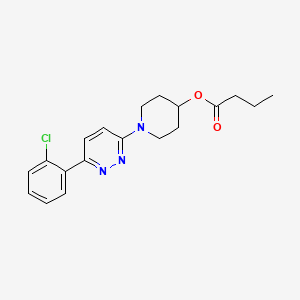
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, a methoxy group, and a substituted ethylamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-methyl-5-pyrimidinecarboxamide
- 2-Amino-4-methoxymethyl-5-pyrimidinecarboxylic acid
- 2-Amino-4-ethyl-5-pyrimidinecarboxylic acid
Uniqueness
Compared to similar compounds, 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(methyl(phenylmethyl)amino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
72412-39-6 |
|---|---|
Formule moléculaire |
C16H21N5O2 |
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
2-amino-N-[2-[benzyl(methyl)amino]ethyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H21N5O2/c1-21(11-12-6-4-3-5-7-12)9-8-18-14(22)13-10-19-16(17)20-15(13)23-2/h3-7,10H,8-9,11H2,1-2H3,(H,18,22)(H2,17,19,20) |
Clé InChI |
HQCJGVOODMEERG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCNC(=O)C1=CN=C(N=C1OC)N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


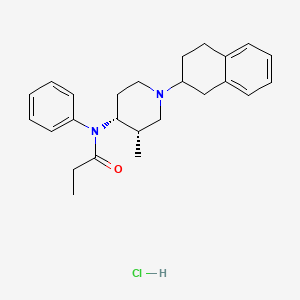


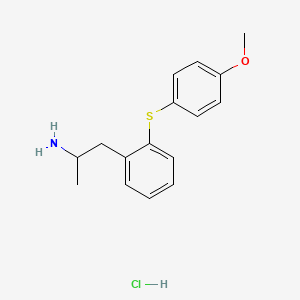
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

